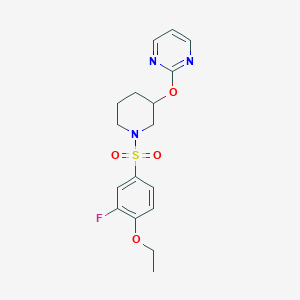

2-((1-((4-Etoxi-3-fluorofenil)sulfonil)piperidin-3-il)oxi)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a chemical compound known for its versatile applications in scientific research. It is identified by registry numbers ZINC000575611193 and ZINC000575611194 . This compound is utilized in various fields, including drug discovery, material science, and catalysis.

Aplicaciones Científicas De Investigación

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.

Análisis De Reacciones Químicas

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can be compared with other similar compounds, such as:

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline: This compound also exhibits potential in drug discovery and material science.

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole: Another similar compound used in scientific research.

The uniqueness of 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Actividad Biológica

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23FN4O4S

- Molecular Weight : 444.51 g/mol

- CAS Number : 1448045-56-4

The structure features a pyrimidine core linked to a piperidine moiety, which is further substituted with an ethoxy and a sulfonyl group. These structural elements are crucial for its biological interactions.

Research indicates that 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine acts primarily as a receptor agonist. Specifically, it has been identified as a potent agonist for the prostacyclin (PGI2) receptor, which plays a significant role in vasodilation and inhibition of platelet aggregation. This mechanism is particularly relevant in the treatment of cardiovascular diseases, where modulation of vascular tone is critical.

Pharmacological Effects

- Vasodilation : The compound induces vasodilation through activation of PGI2 receptors, leading to increased blood flow.

- Antiplatelet Activity : It inhibits platelet aggregation, which is beneficial in preventing thrombus formation.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially useful in treating conditions associated with chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Showed significant vasodilatory effects in isolated rat aortic rings, indicating potential for managing hypertension. |

| Study 2 | Demonstrated inhibition of platelet aggregation in vitro, supporting its use in thrombotic disorders. |

| Study 3 | Reported anti-inflammatory effects in murine models of arthritis, suggesting broader therapeutic applications beyond cardiovascular health. |

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In preclinical studies, 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine exhibited an acceptable safety margin at therapeutic doses, with no significant adverse effects noted in animal models.

Propiedades

IUPAC Name |

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-2-24-16-7-6-14(11-15(16)18)26(22,23)21-10-3-5-13(12-21)25-17-19-8-4-9-20-17/h4,6-9,11,13H,2-3,5,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJHVWZNORHANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.